molecular formula C₁₃₂H₂₄₀N₆₆O₂₉ B612523 TAT 2-4 CAS No. 1159916-66-1

TAT 2-4

Cat. No.: B612523
CAS No.: 1159916-66-1
M. Wt: 3215.74
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

TAT 2-4, also known as “H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-Gly-OH”, is a variant of the HIV-1 Tat protein . The primary targets of this compound are the TAR RNA elements that form at the 5’ end of viral transcripts . These targets play a crucial role in the activation of RNA Polymerase II (RNAP II) elongation of the integrated HIV-1 .

Mode of Action

This compound interacts with its targets by binding to the TAR RNA elements . This interaction recruits a general RNAP II elongation factor termed P-TEFb . This elongation factor consists of CDK9 and Cyclin T1, and when recruited by this compound to TAR RNA, CDK9 is proposed to phosphorylate the carboxyl terminal domain of RNAP II, thereby activating elongation .

Biochemical Pathways

The interaction of this compound with TAR RNA and the subsequent recruitment of P-TEFb leads to the activation of the RNAP II elongation pathway . This pathway is crucial for the transcription and replication of HIV-1 .

Pharmacokinetics

It is known that the tat protein can be released from tat expressing cells into the extracellular milieu through a non-canonic, golgi-independent pathway of secretion . This suggests that this compound may have similar properties.

Result of Action

The action of this compound results in the activation of RNAP II elongation, leading to increased transcription and replication of HIV-1 . This can have profound effects on the cell, leading to dysregulated gene expression, chronic cell activation, inflammation, and neurotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of low concentrations of extracellular this compound alone has been shown to lead to dysregulated gene expression, chronic cell activation, inflammation, neurotoxicity, and structural damage in the brain . The reported effects of this compound are dependent in part on the specific HIV-1 subtype and amino acid length of this compound used .

Preparation Methods

Synthetic Routes and Reaction Conditions

TAT 2-4 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

TAT 2-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and modified peptides with substituted amino acid residues .

Scientific Research Applications

TAT 2-4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAT 2-4

This compound is unique due to its ability to deliver a wide range of cargoes, including small particles, proteins, peptides, and nucleic acids. This versatility makes it a valuable tool in various scientific research applications, particularly in the fields of drug delivery and molecular biology .

Biological Activity

TAT 2-4 is a cell-penetrating peptide derived from the HIV-1 transactivator of transcription (Tat) protein. This compound has garnered attention in biomedical research due to its ability to facilitate the delivery of therapeutic agents across cellular membranes. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and therapy, and relevant case studies.

This compound is characterized by its sequence: YGRKKRRQRRRGYGRKKRRQRRRG , which consists of two back-to-back protein transduction domains from the Tat protein. The core structure includes basic amino acids that enhance its ability to penetrate cell membranes. Research indicates that the biological activity of TAT primarily resides in the region between residues 48–60, which is crucial for its internalization into cells through non-endocytic pathways, such as direct translocation across the membrane or macropinocytosis .

Biological Activity

Cell Penetration and Delivery
this compound demonstrates remarkable cell-penetrating capabilities, allowing it to transport various cargoes, including proteins and nucleic acids, into cells. Studies have shown that TAT can effectively deliver macromolecules like beta-galactosidase into different cell types without compromising their functionality . This property positions this compound as a valuable tool in gene therapy and drug delivery systems.

Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. For instance, Lu et al. (2011) demonstrated that TAT could mitigate synaptic damage induced by HIV-1 Tat protein, suggesting a protective role against HIV-associated neurological disorders .

Case Studies

A series of case studies illustrate the therapeutic applications of this compound:

  • Neuroprotection in HIV Models
    In a study involving microglial activation due to HIV-1 Tat exposure, this compound was shown to reduce inflammatory responses and protect neuronal integrity, indicating its potential use in treating HIV-related cognitive impairments .
  • Tumor Treatment
    Targeted alpha therapy (TAT) has been applied in oncology, particularly for low-grade gliomas. A study reported long-term survival benefits in patients treated with TAT after conventional therapies. Patients exhibited significant reductions in seizure frequency and improved neurological outcomes over extended follow-up periods .

Comparative Analysis

The efficacy of this compound can be compared with other cell-penetrating peptides (CPPs) based on their delivery efficiency and therapeutic outcomes:

Peptide Cell Penetration Efficiency Therapeutic Applications Notable Findings
This compound HighGene therapy, neuroprotectionEffective in reducing inflammation and synaptic damage
Antennapedia ModerateDrug deliveryLimited by receptor dependency
Penetratin ModerateAntigen deliveryLess efficient than TAT for large macromolecules

Properties

IUPAC Name

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYDXJXPYPVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H240N66O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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